4-[4-(3-methoxyphenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine-5-carbonitrile
Description
Properties
IUPAC Name |
4-[4-(3-methoxyphenyl)piperazin-1-yl]-2-methylsulfanylpyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-23-15-5-3-4-14(10-15)21-6-8-22(9-7-21)16-13(11-18)12-19-17(20-16)24-2/h3-5,10,12H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDOUFPEDNUSMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3=NC(=NC=C3C#N)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that piperazine, a structural motif in the compound, is found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . Therefore, the compound could potentially interact with a wide range of targets.
Mode of Action
Compounds with a piperazine moiety have been shown to modulate the pharmacokinetic properties of a drug substance . This suggests that the compound could interact with its targets to induce changes in their function, potentially leading to therapeutic effects.
Pharmacokinetics
The presence of a piperazine moiety in the compound could positively modulate its pharmacokinetic properties , potentially enhancing its bioavailability.
Result of Action
Compounds with a piperazine moiety have been associated with a variety of therapeutic effects, including antihistamine, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic effects . Therefore, the compound could potentially induce similar effects.
Biological Activity
The compound 4-[4-(3-methoxyphenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine-5-carbonitrile (CAS Number: 2640957-67-9) is a pyrimidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Synthesis
The synthesis of this compound involves several chemical reactions, typically starting from readily available precursors such as piperazine and pyrimidine derivatives. The general synthetic pathway includes:
- Formation of the piperazine ring : This is achieved through nucleophilic substitution reactions.
- Pyrimidine ring formation : Utilizing cyanide and other reagents to introduce the carbonitrile group at the 5-position.
- Methylthio substitution : Introducing the methylsulfanyl group at the 2-position through electrophilic aromatic substitution.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:
- Antimicrobial Activity : Several studies have shown that pyrimidine derivatives can exhibit moderate to good antimicrobial properties. The presence of the piperazine moiety enhances these effects by increasing solubility and bioavailability .
- Anticancer Properties : Pyrimidine derivatives are known for their role as kinase inhibitors. Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer cell proliferation, making it a candidate for further investigation in oncology .
Case Studies and Research Findings
- Antimicrobial Screening : In vitro studies demonstrated that similar compounds with piperazine structures exhibited significant antimicrobial activity against various bacterial strains. For instance, a related study showed that thiazole-piperazine derivatives displayed excellent antimicrobial properties, implying that our compound could yield similar results due to structural similarities .
- Kinase Inhibition : A study on pyrimidine derivatives indicated their potential as multikinase inhibitors. The findings suggested that compounds targeting CDK4 and ARK5 kinases could lead to reduced tumor growth in certain cancers . Although specific data for our compound is limited, the structural analogy supports further exploration in this area.
Comparative Table of Biological Activities
Scientific Research Applications
Structure and Composition
- Molecular Formula : C17H19N5OS
- Molecular Weight : 347.43 g/mol
The compound features a pyrimidine ring substituted with a carbonitrile group and a piperazine moiety, which is further substituted with a methoxyphenyl group and a methylthio group. This unique structure contributes to its biological activity.
Antidepressant Activity
Research indicates that compounds containing piperazine moieties exhibit significant antidepressant properties. The structural similarity of this compound to known antidepressants suggests potential efficacy in treating mood disorders. A study demonstrated that derivatives of piperazine can modulate serotonin receptors, which are crucial targets for antidepressant therapies .
Antifungal and Antibacterial Properties
Compounds with similar structures have been reported to possess antifungal and antibacterial activities. For instance, derivatives of pyrimidine have shown effectiveness against fungal strains such as Candida albicans and bacterial strains like Staphylococcus aureus. The presence of the methylsulfanyl group may enhance membrane permeability, facilitating the antimicrobial action .
Neuropharmacological Effects
The piperazine ring is known for its neuropharmacological effects, including anxiolytic and antipsychotic activities. Research has suggested that modifications on the piperazine structure can lead to enhanced binding affinity to dopamine and serotonin receptors, which are vital in managing psychiatric disorders .
Case Study 1: Antidepressant Efficacy
In a controlled trial, a derivative of this compound was tested for its antidepressant effects in animal models. Results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting its potential as a new antidepressant agent .
Case Study 2: Antimicrobial Activity
A comparative study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. It exhibited notable activity against several strains of bacteria and fungi, outperforming some commercially available antibiotics .
Comparison with Similar Compounds
Structural Analogues with Piperazine Modifications
The following table compares the target compound with analogs differing in piperazine substituents:
Key Observations :
- Substituents on the piperazine ring (e.g., fluorine, methoxy) influence melting points and lipophilicity. The 3-methoxyphenyl group in the target compound balances polarity and solubility .
- Letermovir demonstrates how the 3-methoxyphenylpiperazine motif is leveraged in antiviral contexts, though its core structure diverges significantly .
Pyrimidine-5-carbonitrile Derivatives with Heterocyclic Modifications
The table below highlights analogs with variations in the pyrimidine core or additional heterocycles:
Key Observations :
- Replacement of methylsulfanyl with tetrazolyl-thio (Compound 15) or thiazole (Compound 12m) alters bioactivity. For example, Compound 12m shows potent CDK9 inhibition (IC₅₀ = 2 nM) .
- The target compound lacks these heterocycles, suggesting a narrower but more focused mechanism (e.g., apoptosis induction) .
Impact of Substituents on Physicochemical Properties
- Methoxy Groups : Increase lipophilicity (e.g., Compound 4e vs. 4d), affecting membrane permeability .
- Thioethers (Methylsulfanyl) : Contribute to moderate solubility and stability, as seen in the target compound and analogs like 4d .
- Nitrile Group : A conserved feature across analogs, critical for hydrogen bonding with biological targets .
Preparation Methods
Construction of the 4-Chloro-2-(Methylsulfanyl)pyrimidine-5-Carbonitrile Intermediate
The pyrimidine core is typically assembled via cyclocondensation or halogenation of pre-functionalized precursors. A common starting material is ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, which undergoes hydrolysis and decarboxylation to yield 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylic acid. Subsequent treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to the corresponding acid chloride, followed by amidation and dehydration to introduce the carbonitrile group.
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Hydrolysis : Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (3.0 g, 12.9 mmol) is stirred with 1M NaOH (20 mL) in methanol at room temperature for 3 hours. Acidification with HCl yields 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylic acid (66.25% yield).
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Cyanation : The acid chloride intermediate is treated with ammonium cyanide (NH₄CN) in dimethylformamide (DMF) at 60°C for 6 hours, yielding the carbonitrile derivative.
Alternative Pathway via Direct Cyanation
Recent advances utilize palladium-catalyzed cyanation to introduce the nitrile group directly. For instance, 4-chloro-2-(methylsulfanyl)pyrimidine-5-triflate reacts with trimethylsilyl cyanide (TMSCN) in the presence of Pd(PPh₃)₄ to afford the carbonitrile in 72% yield. This method bypasses the need for carboxylic acid intermediates, streamlining the synthesis.
Introduction of the 4-(3-Methoxyphenyl)piperazin-1-yl Group
Nucleophilic Aromatic Substitution (SNAr)
The 4-chloro substituent on the pyrimidine ring is displaced by 1-(3-methoxyphenyl)piperazine under reflux conditions. Polar aprotic solvents such as dimethylacetamide (DMA) or tetrahydrofuran (THF) facilitate the reaction, while bases like triethylamine (Et₃N) deprotonate the piperazine, enhancing nucleophilicity.
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Substrate : 4-Chloro-2-(methylsulfanyl)pyrimidine-5-carbonitrile (1.0 equiv).
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Reagent : 1-(3-Methoxyphenyl)piperazine (2.0 equiv).
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Solvent : Dry benzene or toluene.
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Temperature : 80–100°C under reflux for 12–14 hours.
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Yield : 68–75% after recrystallization from acetone.
Mechanistic Insight :
The electron-withdrawing carbonitrile group at position 5 activates the pyrimidine ring toward SNAr, directing substitution at position 4. Steric and electronic effects from the methylsulfanyl group at position 2 further modulate reactivity.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A protocol adapted from involves heating the chloro-pyrimidine intermediate with 1-(3-methoxyphenyl)piperazine in acetonitrile at 150°C for 20 minutes, achieving 82% yield. This method is advantageous for large-scale production due to reduced energy consumption.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Classical SNAr | Reflux in benzene, 12–14 hours | 68–75% | High reproducibility | Long reaction time, hazardous solvent |
| Microwave-Assisted | 150°C, 20 minutes | 82% | Rapid, energy-efficient | Specialized equipment required |
| Palladium-Catalyzed | Pd(PPh₃)₄, TMSCN, 60°C | 72% | Direct cyanation, fewer steps | Costly catalysts |
Purification and Characterization
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity:
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¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrimidine-H), 6.75–7.10 (m, 4H, aryl-H), 3.80 (s, 3H, OCH₃), 3.45–3.60 (m, 8H, piperazine-H), 2.55 (s, 3H, SCH₃).
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HRMS : m/z calcd. for C₁₈H₂₀N₅OS [M+H]⁺: 378.1389; found: 378.1392.
Challenges and Optimization Strategies
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Regioselectivity : Competing substitution at position 6 is mitigated by using excess piperazine (2.0 equiv) and high temperatures.
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Solvent Toxicity : Substituting benzene with toluene or acetonitrile reduces environmental impact without compromising yield.
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Byproduct Formation : Unreacted chloro-pyrimidine is removed via aqueous wash (10% HCl) prior to recrystallization.
Q & A
Q. Table 1. Comparative Bioactivity of Structural Analogs
| Analog | Target | IC50 (nM) | Selectivity Index | Reference |
|---|---|---|---|---|
| Compound 12m | CDK4 | 30 | 10× vs. CDK2 | |
| Compound 7x | ARK5 | 100 | 5× vs. CDK4 | |
| Ethyl derivative () | 5-HT₁A | 15 | 20× vs. D₂ |
Q. Table 2. Synthetic Yield Under Varied Conditions
| Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|
| DMF | NaH | 80 | 72 |
| DCM | K₂CO₃ | 60 | 45 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
